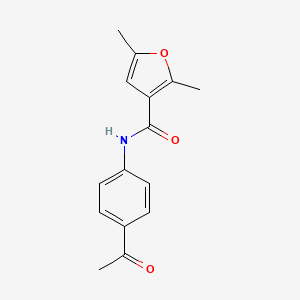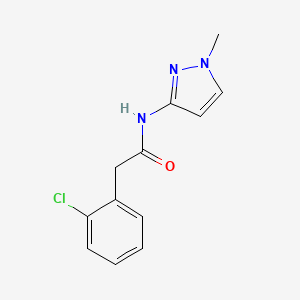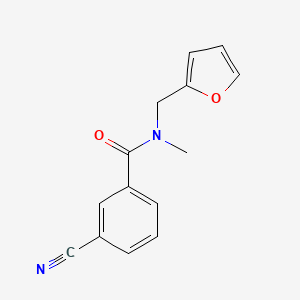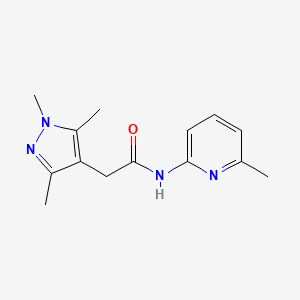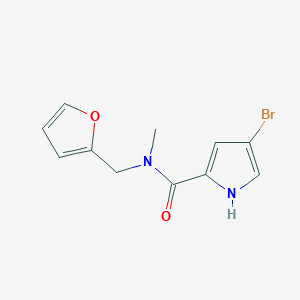
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as BRD0705, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamide derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. Additionally, it has been shown to induce cell death in cancer cells, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its high purity and specificity. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of using 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is its high cost, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. One potential direction is the further study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide and its potential use in the treatment of cancer. Finally, the development of more cost-effective synthesis methods for 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide may increase its use in future experiments.
Synthesis Methods
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of furfurylamine with ethyl 4-bromo-3-oxobutanoate to produce 4-bromo-N-(furan-2-ylmethyl)-3-oxobutanamide. This intermediate is then subjected to a series of reactions to yield the final product, 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been optimized to produce high yields and purity.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14(7-9-3-2-4-16-9)11(15)10-5-8(12)6-13-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANOZZYBBNMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
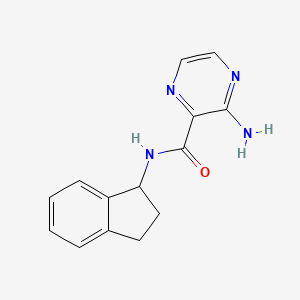
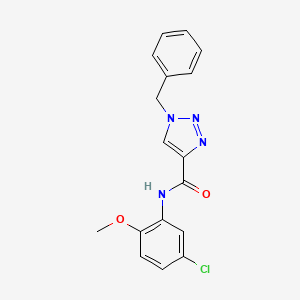
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
